(R)-Nipecotamide(1+)

描述

Structure

3D Structure

属性

分子式 |

C6H13N2O+ |

|---|---|

分子量 |

129.18 g/mol |

IUPAC 名称 |

(3R)-piperidin-1-ium-3-carboxamide |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/p+1/t5-/m1/s1 |

InChI 键 |

BVOCPVIXARZNQN-RXMQYKEDSA-O |

SMILES |

C1CC(C[NH2+]C1)C(=O)N |

手性 SMILES |

C1C[C@H](C[NH2+]C1)C(=O)N |

规范 SMILES |

C1CC(C[NH2+]C1)C(=O)N |

产品来源 |

United States |

Foundational & Exploratory

(R)-Nipecotamide(1+): A Technical Overview for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed examination of the chemical structure, properties, and known biological activities of (R)-Nipecotamide in its protonated state, (R)-Nipecotamide(1+).

(R)-Nipecotamide, the (R)-enantiomer of piperidine-3-carboxamide, is a compound of interest due to its potential pharmacological applications. In biological systems, the nitrogen atom within the piperidine ring can be protonated, forming the conjugate acid (R)-Nipecotamide(1+), which is crucial for its interactions within a physiological environment.

Chemical Structure and Physicochemical Properties

(R)-Nipecotamide is a heterocyclic organic compound.[1] Its structure consists of a piperidine ring substituted with a carboxamide group at the 3-position, with the stereochemistry at this position being (R).

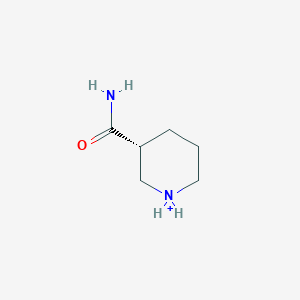

Table 1: Chemical Identifiers for (R)-Nipecotamide

| Identifier | Value |

| IUPAC Name | (3R)-piperidine-3-carboxamide[2] |

| Molecular Formula | C₆H₁₂N₂O[2][3] |

| SMILES | C1C--INVALID-LINK--C(=O)N[2] |

| InChI Key | BVOCPVIXARZNQN-RXMQYKEDSA-N[2] |

| CAS Number | 168749-30-2[2][3] |

Table 2: Physicochemical Properties of Nipecotamide

| Property | Value | Notes |

| Molecular Weight | 128.17 g/mol [2][3] | |

| Melting Point | 103-106 °C[4][5] | Data for the racemic mixture |

| Boiling Point | 311.7 ± 31.0 °C[3] | Predicted |

| Density | 1.060 ± 0.06 g/cm³[3] | Predicted |

| pKa | 16.50 ± 0.20[3] | Predicted |

| Solubility | Slightly soluble in DMF, DMSO, Methanol, and Water[3] | |

| Appearance | White to Off-White Solid[3] |

Pharmacological Properties and Mechanism of Action

The biological activities of nipecotamide have been associated with antithrombotic and potential neuroprotective effects.

Antithrombotic Activity

Nipecotamide has been shown to exhibit antithrombotic properties by elevating cyclic adenosine monophosphate (cAMP) levels in platelets.[1] This increase in intracellular cAMP enhances platelet function and prevents aggregation induced by adenosine diphosphate (ADP). The elevation of cAMP is a key signaling mechanism for inhibiting platelet activation.

Signaling Pathway for cAMP-Mediated Inhibition of Platelet Aggregation

The inhibitory effect of elevated cAMP on platelet aggregation is mediated through a complex signaling cascade. The binding of inhibitory agonists, such as prostacyclin (PGI₂), to their Gs-protein coupled receptors on the platelet surface activates adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cAMP.

Increased levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets that collectively inhibit platelet activation. These include:

-

Inhibition of Calcium Mobilization: PKA phosphorylates the inositol triphosphate (IP₃) receptor, which inhibits the release of Ca²⁺ from the dense tubular system.

-

Inhibition of Myosin Light Chain (MLC) Phosphorylation: PKA can interfere with the RhoA-Rho kinase pathway, which is responsible for inhibiting myosin light chain phosphatase (MLCP). By preventing the inhibition of MLCP, and also by reducing calcium-dependent activation of myosin light chain kinase (MLCK), PKA ultimately reduces the phosphorylation of MLC, which is essential for platelet shape change and aggregation.

-

Inhibition of Granule Secretion: The overall reduction in intracellular signaling, including calcium levels and cytoskeletal rearrangement, leads to the inhibition of the release of pro-aggregatory factors from platelet granules.

Conversely, pro-aggregatory signals, such as those from ADP binding to P2Y₁₂ receptors (a Gi-coupled receptor), inhibit adenylyl cyclase, leading to a decrease in cAMP levels and promoting platelet activation.

Figure 1: Simplified signaling pathway of cAMP-mediated platelet inhibition.

Neuroprotective Potential

Preliminary research on animal models suggests that nipecotamide may have neuroprotective properties. These studies have indicated potential improvements in memory and learning, as well as protection against neurodegenerative conditions like Alzheimer's disease. However, these findings are based on animal studies, and further clinical research is necessary to confirm these effects in humans.

It is noteworthy that structurally related isonipecotamide derivatives have been investigated as dual inhibitors of thrombin and cholinesterase, showing potential for Alzheimer's disease treatment.[6]

Table 3: In Vitro Inhibitory Activity of a Representative Isonipecotamide Derivative (Compound 1 in source) [7]

| Target | IC₅₀ (µM) | Kᵢ (µM) |

| Thrombin (bovine) | 0.023 ± 0.001 | 0.018 |

| Factor Xa (human) | > 50 | - |

| Acetylcholinesterase (eeAChE) | 0.078 ± 0.003 | 0.058 |

| Butyrylcholinesterase (eqBChE) | 4.8 ± 0.2 | 3.2 |

Note: This data is for an isonipecotamide derivative and not (R)-Nipecotamide itself. It is presented here for contextual purposes regarding related structures.

Experimental Protocols

General Synthesis of Nipecotamide

One common method for the synthesis of racemic nipecotamide involves the hydrogenation of nicotinamide.

Example Protocol for Racemic 3-Piperidinecarboxamide Synthesis [5]

-

Dissolution: 122.12 g (1.00 mol) of nicotinamide is dissolved in 500 mL of 2-propanol.

-

Catalyst Addition: To this solution, 14.4 g of 10% palladium-on-carbon catalyst is added.

-

Hydrogenation: The reaction mixture is stirred for 4 hours at 75 °C under a hydrogen pressure of 0.5 MPa.

-

Filtration: Upon completion of the reaction, the palladium-on-carbon catalyst is removed by filtration. The filter cake is washed with 100 mL of 2-propanol.

-

Concentration: The filtrate and washings are combined and concentrated to yield the product.

This process results in racemic 3-piperidinecarboxamide. The synthesis of the specific (R)-enantiomer would require either a chiral starting material, a chiral catalyst for asymmetric hydrogenation, or resolution of the racemic mixture. Asymmetric synthesis of substituted nipecotic acid derivatives has been achieved starting from chiral N-acyldihydropyridines.

Synthesis of Isonipecotamide Derivatives

For context, a general procedure for the synthesis of related isonipecotamide derivatives has been reported.[7]

-

Activation: To a solution of 1-(pyridin-2-yl)piperidine-4-carboxylic acid (1.00 mmol) in dry DMF (10 mL), TBTU (1.00 mmol) and DIPEA (4.00 mmol) are added.

-

Coupling: After 30 minutes, the appropriate aniline intermediate (1.2 mmol) is added.

-

Reaction: The reaction mixture is stirred at room temperature for 72 hours.

-

Work-up: The product is then isolated and purified.

This provides a general framework for the amide bond formation that is central to these structures.

Figure 2: General workflow for the synthesis of racemic nipecotamide.

Conclusion

(R)-Nipecotamide(1+) is the biologically relevant, protonated form of a molecule with demonstrated antithrombotic activity and potential neuroprotective effects. Its mechanism of action in platelets via the elevation of cAMP is a well-understood pathway for inhibiting aggregation. While specific quantitative pharmacological data and detailed synthesis protocols for the (R)-enantiomer are not widely published, the available information on the racemic mixture and related compounds provides a strong foundation for further research and development. This guide summarizes the current state of knowledge to aid scientists and professionals in their ongoing investigations into this and similar chemical entities.

References

- 1. The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. DNA repair protein REV1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. escholarship.org [escholarship.org]

- 7. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of (R)-Nipecotamide(1+) Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the (R)-enantiomer of Nipecotamide in its protonated form, (R)-Nipecotamide(1+). While direct quantitative pharmacological data for (R)-Nipecotamide is limited in publicly available literature, its biological activity can be inferred from its close structural relationship to (R)-nipecotic acid, a well-characterized inhibitor of GABA transporters (GATs). This document synthesizes the known biological activities of nipecotic acid and its derivatives, presents detailed experimental protocols for assessing GABAergic activity, and visualizes key pathways and workflows. A recently identified 2025 publication on N-substituted nipecotamide derivatives suggests growing interest in this scaffold for neurological disorders, indicating that more specific data may soon become available.

Introduction to (R)-Nipecotamide and its Biological Context

(R)-Nipecotamide is the amide derivative of (R)-nipecotic acid. In a physiological environment, the piperidine nitrogen is protonated, existing as the (R)-Nipecotamide(1+) cation. The biological activity of nipecotamide and its derivatives is primarily centered on the modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[1] Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.

The primary molecular targets for nipecotic acid-based compounds are the GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the predominant neuronal transporter. Inhibition of GAT1 leads to an increase in the extracellular concentration of GABA, enhancing GABAergic tone. Additionally, at higher concentrations, nipecotic acid has been shown to act as a direct agonist at GABAA receptors.[3]

Stereochemistry plays a crucial role in the biological activity of nipecotic acid derivatives, with the (R)-enantiomer generally exhibiting higher affinity and potency for GABA transporters compared to the (S)-enantiomer.

Quantitative Biological Data

Direct quantitative data for (R)-Nipecotamide is not extensively available in the current literature. However, the activity of the parent compound, (R)-nipecotic acid, and its clinically relevant derivatives provide a strong indication of the expected biological profile.

Table 1: Inhibitory Activity of (R)-Nipecotic Acid and Related Compounds on GABA Transporters

| Compound | Transporter | Assay Type | Species | IC50 (µM) | Ki (µM) | Reference |

| (R)-Nipecotic acid | GAT1 | [3H]GABA Uptake | Rat | 4 | - | [Johnston et al., 1976] |

| (S)-Nipecotic acid | GAT1 | [3H]GABA Uptake | Rat | 200 | - | [Johnston et al., 1976] |

| Nipecotic acid | GAT1 | [3H]GABA Uptake | Rat | 10 | - | [3] |

| Tiagabine ((R)-derivative) | GAT1 | [3H]GABA Uptake | Rat | 0.067 | - | [Braestrup et al., 1990] |

| (S)-SNAP-5114 | mGAT4 | [3H]GABA Uptake | Mouse | - | 6.08 (pIC50) | [Synthesis and Biological Evaluation of Nipecotic Acid Derivatives, 2025] |

Table 2: GABAA Receptor Agonist Activity of Nipecotic Acid

| Compound | Receptor Subtype | Assay Type | Preparation | EC50 (µM) | Reference |

| Nipecotic acid | GABAA-like | Electrophysiology | Rat Paraventricular Neurons | ~300 | [3] |

| GABA | GABAA-like | Electrophysiology | Rat Paraventricular Neurons | ~100 | [3] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for (R)-Nipecotamide(1+) is expected to be the inhibition of GABA transporters, leading to an enhancement of GABAergic signaling.

Caption: Simplified GABAergic signaling pathway and the inhibitory action of (R)-Nipecotamide(1+) on the GAT1 transporter.

Experimental Protocols

[3H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

Materials:

-

HEK293 cells stably expressing the target GAT subtype (e.g., hGAT1).

-

[3H]GABA (radioligand).

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

-

Test compound ((R)-Nipecotamide(1+)) and reference compounds (e.g., tiagabine).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture: Plate the GAT-expressing HEK293 cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

-

Initiation of Uptake: Add a solution containing a fixed concentration of [3H]GABA and unlabeled GABA to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for a short period (e.g., 1-5 minutes) at room temperature to allow for GABA uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of [3H]GABA uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

References

An In-depth Technical Guide to the Synthesis of (R)-Nipecotamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for obtaining (R)-Nipecotamide, a chiral piperidine derivative of significant interest in pharmaceutical research. The document details chemoenzymatic, asymmetric catalytic, and biocatalytic methods, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic routes.

Introduction to (R)-Nipecotamide Synthesis

(R)-Nipecotamide, the (R)-enantiomer of piperidine-3-carboxamide, is a valuable chiral building block in the development of various therapeutic agents. Its synthesis requires precise stereochemical control to ensure the desired pharmacological activity and to minimize potential off-target effects associated with the (S)-enantiomer. This guide explores three principal strategies for achieving the enantiomerically pure (R)-form: chemoenzymatic resolution, rhodium-catalyzed asymmetric synthesis, and asymmetric amination using a transaminase catalyst.

Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution

This pathway involves the enzymatic resolution of a racemic mixture of a protected nipecotic acid derivative. Lipases are commonly employed for their ability to selectively catalyze the hydrolysis or transesterification of one enantiomer, allowing for the separation of the desired (R)- or (S)-form. A key example is the resolution of (R,S)-N-Boc-nipecotic 1,2,4-triazolide.[1]

Experimental Protocol: Lipase-Catalyzed Resolution

Step 1: Synthesis of Racemic N-Boc-nipecotic acid.

-

To a solution of racemic nipecotic acid in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc)₂O.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with a cold solution of potassium bisulfate and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic N-Boc-nipecotic acid.

Step 2: Synthesis of (R,S)-N-Boc-nipecotic 1,2,4-triazolide.

-

Dissolve the racemic N-Boc-nipecotic acid in anhydrous tetrahydrofuran (THF).

-

Add 1,1'-carbonyldiimidazole (CDI) and stir the mixture at room temperature.

-

After activation, add 1,2,4-triazole and continue stirring.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the racemic azolide.

Step 3: Lipase-Catalyzed Enantioselective Hydrolysis. [1]

-

Disperse Candida antarctica lipase B (CALB) in water-saturated methyl tert-butyl ether (MTBE).

-

Add the racemic (R,S)-N-Boc-nipecotic 1,2,4-triazolide to the enzyme suspension.

-

Incubate the reaction at a controlled temperature (e.g., 45°C) with agitation.

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).

-

Upon reaching approximately 50% conversion, terminate the reaction. The lipase selectively hydrolyzes the (S)-enantiomer to the corresponding acid, leaving the desired (R)-azolide unreacted.

-

Separate the unreacted (R)-N-Boc-nipecotic 1,2,4-triazolide from the (S)-N-Boc-nipecotic acid by extraction.

Step 4: Deprotection and Amidation to form (R)-Nipecotamide.

-

Treat the purified (R)-N-Boc-nipecotic 1,2,4-triazolide with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group.

-

Following deprotection, the resulting amine can be directly amidated. A common method involves reaction with ammonia or a protected ammonia equivalent, followed by deprotection if necessary, to yield (R)-Nipecotamide.

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess (ee) |

| Lipase-catalyzed resolution | (R)-N-Boc-nipecotic 1,2,4-triazolide | >45% | >99% |

Asymmetric Catalytic Synthesis from Pyridine

This approach builds the chiral piperidine ring from an achiral starting material, pyridine, using a rhodium catalyst with a chiral ligand to induce enantioselectivity. This method provides a direct route to enantioenriched 3-substituted piperidines.[2][3][4]

Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis

Step 1: Partial Reduction of Pyridine to Phenyl Pyridine-1(2H)-carboxylate. [2]

-

Dissolve pyridine and sodium borohydride in methanol and cool to -78°C under a nitrogen atmosphere.

-

Add phenyl chloroformate dropwise and maintain the reaction at -78°C for 3 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers sequentially with aqueous sodium hydroxide and hydrochloric acid, then dry over sodium sulfate.

-

After filtration and solvent evaporation, purify the crude product by silica gel chromatography.

Step 2: Rh-catalyzed Asymmetric Reductive Heck Reaction. [2]

-

In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ and (S)-Segphos.

-

Add toluene, tetrahydropyran (THP), water, and aqueous cesium hydroxide.

-

Heat the catalyst solution to 70°C.

-

Add the appropriate boronic acid and the phenyl pyridine-1(2H)-carboxylate.

-

Stir the reaction mixture at 70°C for 20 hours.

-

Cool the reaction, dilute with diethyl ether, and pass through a silica plug.

-

Remove the solvent in vacuo and purify the product by flash chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.

Step 3: Reduction to the Piperidine Ring.

-

The resulting 3-substituted tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions, for example, with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Step 4: Conversion to (R)-Nipecotamide.

-

The substituent at the 3-position, introduced via the boronic acid, needs to be a precursor to the carboxamide group or be convertible to it. If the substituent is a cyano group, it can be hydrolyzed to a carboxylic acid and then amidated. If it is an ester, it can be directly amidated.

Quantitative Data

| Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Phenyl pyridine-1(2H)-carboxylate | 3-Aryl-tetrahydropyridine | High | Excellent (often >95%) |

Biocatalytic Asymmetric Amination

This pathway utilizes a transaminase enzyme to asymmetrically aminate a prochiral ketone, directly establishing the chiral amine center of the piperidine ring. This method is advantageous due to its high enantioselectivity and environmentally benign reaction conditions.

Experimental Protocol: Asymmetric Amination with Transaminase

Step 1: Synthesis of a 3-Piperidone Derivative.

-

A suitable N-protected 3-piperidone is required as the substrate for the transaminase. This can be synthesized through various routes, often starting from pyridine or other commercially available materials.

Step 2: Enzymatic Asymmetric Amination.

-

In a buffered aqueous solution, combine the N-protected 3-piperidone derivative, a suitable amine donor (e.g., isopropylamine), and a transaminase enzyme (e.g., from Mycobacterium vanbaalenii).[5]

-

The reaction is typically run at or near room temperature and a controlled pH.

-

The transaminase selectively converts the ketone to the (R)-amine.

Step 3: Deprotection and Conversion to (R)-Nipecotamide.

-

Following the enzymatic reaction, the N-protected (R)-3-aminopiperidine is isolated and purified.

-

The protecting group is then removed.

-

The resulting (R)-3-aminopiperidine can then be converted to (R)-Nipecotamide through a carboxylation reaction followed by amidation.

Quantitative Data

| Substrate | Product | Conversion | Enantiomeric Excess (ee) |

| N-protected 3-piperidone | N-protected (R)-3-aminopiperidine | High (>90%) | >97% |

Synthesis Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the described synthesis pathways.

Caption: Chemoenzymatic synthesis of (R)-Nipecotamide via lipase-catalyzed resolution.

Caption: Rhodium-catalyzed asymmetric synthesis of (R)-Nipecotamide from pyridine.

Caption: Biocatalytic synthesis of (R)-Nipecotamide via asymmetric amination.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]

Spectroscopic Analysis of (R)-Nipecotamide(1+): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral molecule (R)-Nipecotamide, a compound of interest in pharmaceutical research. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural elucidation of (R)-Nipecotamide is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a comprehensive overview of the molecule's characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for (R)-Nipecotamide are summarized below.

Table 1: ¹H NMR Spectroscopic Data for (R)-Nipecotamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | br s | 1H | -NH₂ (amide) |

| ~5.6 | br s | 1H | -NH₂ (amide) |

| ~3.2-3.4 | m | 2H | H-2a, H-6a |

| ~2.8-3.0 | m | 2H | H-2b, H-6b |

| ~2.6 | m | 1H | H-3 |

| ~1.8-2.0 | m | 2H | H-4a, H-5a |

| ~1.5-1.7 | m | 2H | H-4b, H-5b |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlets for the amide protons are due to quadrupole broadening and exchange with trace amounts of water.

Table 2: ¹³C NMR Spectroscopic Data for (R)-Nipecotamide

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C=O (amide) |

| ~46.5 | C-2 |

| ~45.0 | C-6 |

| ~42.0 | C-3 |

| ~28.0 | C-4 |

| ~25.0 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for (R)-Nipecotamide are presented in Table 3.

Table 3: IR Spectroscopic Data for (R)-Nipecotamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (amide) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1620 | Medium | N-H bend (amide II) |

| ~1420 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for (R)-Nipecotamide are shown in Table 4.

Table 4: Mass Spectrometry Data for (R)-Nipecotamide

| m/z | Predicted Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 111 | [M - NH₃]⁺ |

| 84 | [M - CONH₂]⁺ |

| 70 | [Piperidine ring fragment]⁺ |

| 56 | [C₄H₈]⁺ |

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A 5-10 mg sample of (R)-Nipecotamide is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition :

-

¹H NMR : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, a small amount of (R)-Nipecotamide is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of (R)-Nipecotamide is prepared in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Instrumentation : An electrospray ionization (ESI) or chemical ionization (CI) mass spectrometer is typically used for the analysis of polar molecules like (R)-Nipecotamide.

-

Data Acquisition : The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of (R)-Nipecotamide.

Understanding the Solubility and Stability of (R)-Nipecotamide(1+) in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of the cationic form of (R)-Nipecotamide, referred to as (R)-Nipecotamide(1+). Given the limited publicly available quantitative data for this specific molecule, this document outlines best-practice methodologies, detailed experimental protocols, and data presentation templates to empower researchers in generating robust and reliable data for their studies.

Introduction to (R)-Nipecotamide(1+)

(R)-Nipecotamide, the (3R)-enantiomer of nipecotamide, is a piperidine-3-carboxamide.[1] The piperidine ring nitrogen can be protonated to form the cation (R)-Nipecotamide(1+), a crucial step for its behavior in biological systems.[2] Understanding the solubility and stability of this charged species is fundamental for its application in pharmaceutical research and development, influencing aspects from formulation design to predicting its in vivo fate.

Solubility Profile of (R)-Nipecotamide(1+)

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The presence of both a polar carboxamide group and a less polar piperidine ring in (R)-Nipecotamide suggests its solubility will be influenced by the solvent's polarity.[2] Piperidine itself is miscible with water and soluble in many organic solvents like ethanol and acetone.[]

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility of (R)-Nipecotamide(1+) in various solvents.

Objective: To determine the saturation concentration of (R)-Nipecotamide(1+) in different solvents at controlled temperatures.

Materials:

-

(R)-Nipecotamide (or a salt thereof to generate the cation in solution)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, propylene glycol, DMSO)

-

Shaking incubator or thermostatically controlled water bath

-

Calibrated pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of (R)-Nipecotamide to a known volume of each solvent in a sealed container (e.g., glass vial).

-

Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the samples to stand at the same temperature to let undissolved particles settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of (R)-Nipecotamide(1+).

-

Repeat the experiment in triplicate for each solvent and temperature.

Data Presentation: Solubility Data

The quantitative solubility data should be summarized in a clear and structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous solutions) | Analytical Method |

| Deionized Water | 25 | Data | Data | HPLC-UV |

| PBS (pH 7.4) | 37 | Data | 7.4 | HPLC-UV |

| 0.1 M HCl | 25 | Data | ~1 | HPLC-UV |

| Ethanol | 25 | Data | N/A | HPLC-UV |

| Propylene Glycol | 25 | Data | N/A | HPLC-UV |

Visualization: Solubility Determination Workflow

Stability Profile of (R)-Nipecotamide(1+)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] These studies expose the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5]

Experimental Protocols: Forced Degradation Studies

The following protocols outline typical stress conditions for forced degradation studies. The extent of degradation should ideally be between 5-20% for the development of a good stability-indicating method.[6]

3.1.1. Acidic and Basic Hydrolysis

-

Objective: To assess the stability of (R)-Nipecotamide(1+) in acidic and basic conditions.

-

Procedure:

-

Prepare a solution of (R)-Nipecotamide in 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for basic hydrolysis.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and neutralize it (with NaOH for the acidic solution and HCl for the basic solution).

-

Dilute the neutralized sample with the mobile phase and analyze by HPLC.

-

A control sample should be prepared in deionized water and stored at room temperature.

-

3.1.2. Oxidative Degradation

-

Objective: To evaluate the susceptibility of (R)-Nipecotamide(1+) to oxidation.

-

Procedure:

-

Prepare a solution of (R)-Nipecotamide in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a specified period (e.g., 24 hours).

-

Withdraw a sample, dilute with mobile phase, and analyze by HPLC.

-

A control sample should be prepared in deionized water and stored under the same conditions.

-

3.1.3. Thermal Degradation

-

Objective: To assess the solid-state thermal stability of (R)-Nipecotamide.

-

Procedure:

-

Place a known amount of solid (R)-Nipecotamide in a glass vial.

-

Store the vial in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).

-

After the exposure period, dissolve the solid in a suitable solvent, dilute with the mobile phase, and analyze by HPLC.

-

A control sample should be stored at room temperature.

-

3.1.4. Photostability

-

Objective: To determine the sensitivity of (R)-Nipecotamide(1+) to light exposure.

-

Procedure:

-

Expose a solution of (R)-Nipecotamide and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After exposure, prepare the samples for HPLC analysis.

-

Data Presentation: Forced Degradation Summary

The results of the forced degradation studies should be compiled into a summary table.

| Stress Condition | Duration | Temperature | % Assay of (R)-Nipecotamide | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 h | 60°C | Data | Data | Data |

| 0.1 M NaOH | 8 h | 60°C | Data | Data | Data |

| 3% H₂O₂ | 24 h | RT | Data | Data | Data |

| Thermal (Solid) | 7 days | 80°C | Data | Data | Data |

| Photolytic | ICH Q1B | RT | Data | Data | Data |

Visualizations: Workflows and Pathways

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is crucial for accurately quantifying the API in the presence of its degradation products, excipients, and other potential impurities. HPLC with UV detection is a common and reliable technique for this purpose.

Example HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient or isocratic elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 210 nm) |

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.

| Validation Parameter | Acceptance Criteria |

| Specificity | The API peak is well-resolved from degradant and placebo peaks. Peak purity should pass. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |

| Accuracy | % Recovery between 98.0% and 102.0%. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | No significant change in results with small, deliberate variations in method parameters. |

Conclusion

This guide provides a comprehensive framework for researchers to systematically evaluate the solubility and stability of (R)-Nipecotamide(1+). By following the detailed experimental protocols and data management practices outlined, scientists and drug development professionals can generate the critical data needed to advance their research, develop robust formulations, and meet regulatory expectations. The provided templates for data presentation and visualization will aid in the clear and concise communication of findings.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. ycdehongchem.com [ycdehongchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIPERIDINE - Ataman Kimya [atamanchemicals.com]

- 6. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]

Potential Therapeutic Targets of (R)-Nipecotamide(1+) Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of (R)-Nipecotamide(1+) derivatives. (R)-Nipecotamide, the amide of (R)-nipecotic acid, and its derivatives are primarily recognized for their interaction with the GABAergic system, specifically as inhibitors of the GABA transporter 1 (GAT1). However, emerging research indicates a broader pharmacological profile, encompassing potential activities as cholinesterase inhibitors, thrombin inhibitors, and agents with antioxidant and anti-inflammatory properties. This guide delves into the core pharmacology, presents quantitative data on their activity, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Primary Therapeutic Target: GABA Transporter 1 (GAT1)

The principal therapeutic target of (R)-Nipecotamide derivatives is the GABA Transporter 1 (GAT1), a key protein responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft. By inhibiting GAT1, these derivatives increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is of significant interest for the treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

Quantitative Data: GAT1 Inhibition

The following table summarizes the inhibitory potency and binding affinity of various (R)-Nipecotamide and related derivatives against GAT1. The data is presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration) and pKi (the negative logarithm of the inhibition constant).

| Compound | Target | pIC50 (± SEM) | pKi (± SEM) | Assay Method | Reference |

| (R)-Nipecotic acid derived form of rac-{(Ra)-1---INVALID-LINK---piperidine-3-carboxylic acid} and rac-{(Sa)-1---INVALID-LINK---piperidine-3-carboxylic acid} | mGAT1 | 6.78 ± 0.08 | 7.10 ± 0.12 | [³H]GABA uptake, MS Binding Assay | [1] |

| Racemic derivative with 2',4'-dichloro-2-biphenyl moiety attached to N-but-3-enylnipecotic acid | mGAT1 | - | 8.05 ± 0.13 | Binding Assay | [2] |

| (R)-enantiomer of derivative with 2',4'-dichloro-2-biphenyl moiety | mGAT1 | - | 8.33 ± 0.06 | Binding Assay | [2] |

| 1-{2-[2'-(1,1'-biphenyl-2-ylmethylidene)hydrazine]ethyl}piperidine-3-carboxylic acid | GAT1 | - | 6.186 ± 0.028 | MS Binding Assay | |

| 1-(2-{2'-[1-(2-thiophenylphenyl)methylidene]hydrazine}ethyl)piperidine-3-carboxylic acid | GAT1 | - | 6.229 ± 0.039 | MS Binding Assay |

Experimental Protocols: GAT1 Inhibition Assays

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GAT1.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the GAT1 transporter (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Incubation: Cells are incubated with a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) and varying concentrations of the test compound for a short period (e.g., 3-10 minutes) at 37°C.

-

Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Scintillation Counting: A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay directly measures the binding of a test compound to the GAT1 transporter.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing GAT1 are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a known GAT1 ligand (reporter ligand) and the test compound in a suitable buffer.

-

Separation: The transporter-ligand complex is separated from the unbound ligands, often by filtration or size-exclusion chromatography.

-

Quantification: The amount of bound reporter ligand is quantified by mass spectrometry. A decrease in the amount of bound reporter ligand in the presence of the test compound indicates competitive binding.

-

Data Analysis: The Ki value is calculated based on the displacement of the reporter ligand by the test compound.

Signaling Pathways and Experimental Workflows

The inhibition of GAT1 by (R)-Nipecotamide derivatives leads to an increase in synaptic GABA levels, which in turn enhances the activation of postsynaptic GABA receptors (GABA-A and GABA-B). This enhanced inhibitory signaling is believed to be the primary mechanism behind their therapeutic effects.

Caption: GAT1 Inhibition Signaling Pathway.

Caption: [³H]GABA Uptake Assay Workflow.

Secondary and Exploratory Therapeutic Targets

Beyond GAT1, derivatives of the nipecotamide scaffold, particularly isonipecotamide-based compounds, have been investigated for their activity against other targets, suggesting a potential for multi-target drug design.

Cholinesterase Inhibition

Certain isonipecotamide derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This suggests a potential application in the treatment of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key feature.

| Compound | Target | Ki (μM) | Assay Method | Reference |

| N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (1) | eeAChE | 0.058 | Ellman's Method | [3] |

| N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (1) | eqBChE | 6.95 | Ellman's Method | [3] |

This spectrophotometric assay is widely used to measure cholinesterase activity.

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the test compound, a solution of the enzyme (AChE or BChE), a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay Setup: In a 96-well plate, add the buffer, the test compound solution, and the enzyme solution. Incubate for a short period.

-

Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the enzyme activity. The IC50 value of the inhibitor is determined by measuring the enzyme activity at different inhibitor concentrations.

Thrombin Inhibition

Isonipecotamide derivatives have also been explored as inhibitors of thrombin, a key enzyme in the blood coagulation cascade. This opens up possibilities for their use as antithrombotic agents.

| Compound | Target | Ki (nM) | Assay Method | Reference |

| N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (1) | Thrombin | 6 | Chromogenic Substrate Assay | [3] |

This assay measures the enzymatic activity of thrombin.

Methodology:

-

Reagent Preparation: Prepare a buffer solution, a solution of purified thrombin, a solution of the test compound, and a solution of a chromogenic thrombin substrate (e.g., S-2238).

-

Incubation: Incubate thrombin with the test compound for a defined period.

-

Reaction Initiation: Add the chromogenic substrate to the mixture. Thrombin cleaves the substrate, releasing a colored product (p-nitroaniline).

-

Absorbance Measurement: Measure the absorbance of the colored product at 405 nm.

-

Data Analysis: The rate of color development is proportional to the thrombin activity. The IC50 or Ki value of the inhibitor is determined by measuring the thrombin activity at various inhibitor concentrations.

Antioxidant and Anti-inflammatory Potential

Recent studies have suggested that N-substituted nipecotamide derivatives may possess antioxidant and anti-inflammatory properties, indicating their potential in treating conditions associated with oxidative stress and neuroinflammation.[4]

| Compound | Assay | IC50 (μM) | Reference |

| N-cinnamoyl-nipecotamide derivative (11c) | DPPH | 70.9 | [4] |

| N-cinnamoyl-nipecotamide derivative (11c) | ABTS | 92.0 | [4] |

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution at 517 nm is proportional to the antioxidant activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction in the absorbance of the ABTS radical cation solution at 734 nm is a measure of the antioxidant capacity.

-

Lipoxygenase (LOX) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway. The inhibition of the enzyme is typically monitored by measuring the formation of its product from a substrate like linoleic acid.

Conclusion and Future Directions

(R)-Nipecotamide(1+) derivatives represent a versatile chemical scaffold with a primary and well-established therapeutic target in GAT1. The potential for these compounds in the treatment of epilepsy and other neurological disorders driven by GABAergic dysfunction is significant. Furthermore, the emerging evidence for their activity against cholinesterases, thrombin, and their antioxidant and anti-inflammatory properties opens up exciting new avenues for drug discovery and development. Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their various targets.

-

In vivo efficacy studies: To validate the therapeutic potential of these compounds in relevant animal models of disease.

-

Pharmacokinetic and safety profiling: To assess the drug-like properties and potential toxicity of lead compounds.

-

Exploration of multi-target ligands: Designing single molecules that can modulate multiple targets simultaneously could offer novel therapeutic strategies for complex diseases like Alzheimer's, where multiple pathological pathways are involved.

This technical guide provides a foundational understanding of the therapeutic landscape for (R)-Nipecotamide(1+) derivatives, highlighting the key targets, methodologies for their evaluation, and the underlying biological pathways. This information is intended to support and guide further research and development in this promising area of medicinal chemistry.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. haemoscan.com [haemoscan.com]

- 4. Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Experimental Studies of (R)-Nipecotamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Nipecotamide is a derivative of (R)-nipecotic acid, a well-established inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs).[1][2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and modulation of its synaptic concentration through GAT inhibition is a key therapeutic strategy for neurological disorders such as epilepsy.[1] Nipecotamide, featuring a carboxamide group in place of the carboxylic acid, represents a modification likely aimed at improving pharmacokinetic properties, such as blood-brain barrier penetration.

This document details a proposed initial in vitro experimental workflow for the comprehensive characterization of (R)-Nipecotamide. The outlined studies are designed to elucidate its primary mechanism of action, target selectivity, and potential secondary pharmacological activities, including neuroprotective and anti-inflammatory effects.

Primary Target Characterization: GABA Transporter Inhibition

The primary hypothesis is that (R)-Nipecotamide acts as a GABA uptake inhibitor. The initial experiments would focus on quantifying its potency and selectivity for the different GAT subtypes.

Experimental Protocol: [³H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.[3][4][5]

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected to express one of the four human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, and BGT-1).[3]

-

Assay Preparation: Cells are seeded into 96-well plates and cultured until they reach a suitable confluence.

-

Incubation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Inhibition: Cells are pre-incubated for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) with varying concentrations of (R)-Nipecotamide or a reference inhibitor (e.g., tiagabine).

-

GABA Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA.

-

Termination: After a short incubation period (e.g., 1-3 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.[3]

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curve.

Data Presentation: GAT Inhibition Profile

The inhibitory activity of (R)-Nipecotamide would be compared against its parent compound, (±)-Nipecotic Acid.

| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | BGT-1 (GAT-4) IC₅₀ (µM) |

| (±)-Nipecotic Acid | 2.6 | 310 | 29 | 16 |

| (R)-Nipecotamide | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Data for (±)-Nipecotic Acid is sourced from existing literature.[2]

Secondary Target Screening and Off-Target Effects

To assess the selectivity of (R)-Nipecotamide, a panel of assays targeting other common central nervous system receptors and enzymes would be conducted. Based on the activities of related nipecotamide and isonipecotamide derivatives, acetylcholinesterase and thrombin are plausible secondary targets.

Acetylcholinesterase (AChE) Inhibition Assay

Methodology (Ellman's Method):

-

Reaction Mixture: In a 96-well plate, a phosphate buffer (pH 8.0), the test compound ((R)-Nipecotamide) at various concentrations, and a solution of AChE enzyme are combined.[6]

-

Incubation: The mixture is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[7]

-

Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[6][7]

-

Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm using a microplate reader.[6][7]

-

Data Analysis: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate in its absence. The IC₅₀ value is then determined.

Thrombin Inhibition Assay

Methodology (Fluorometric):

-

Enzyme Solution: A solution of human thrombin is prepared in an appropriate assay buffer.

-

Inhibitor Incubation: In a 96-well plate, the thrombin solution is mixed with varying concentrations of (R)-Nipecotamide or a known inhibitor (e.g., Dabigatran). The plate is incubated at room temperature for 10-15 minutes.[8]

-

Substrate Addition: A fluorogenic thrombin substrate (e.g., based on AMC) is added to all wells to initiate the reaction.[9]

-

Detection: The plate is read in a fluorescence microplate reader in kinetic mode (Ex/Em = 350/450 nm) at 37°C for 30-60 minutes.[8][9]

-

Data Analysis: The rate of the enzymatic reaction is determined from the slope of the kinetic curve. The percent inhibition and the IC₅₀ value are calculated.

Data Presentation: Secondary Target Profile

| Assay | (R)-Nipecotamide IC₅₀ (µM) |

| Acetylcholinesterase Inhibition | Data to be determined |

| Thrombin Inhibition | Data to be determined |

Neuroprotective and Anti-inflammatory Activity

Given the role of neuroinflammation and oxidative stress in the pathology of neurological disorders, it is pertinent to investigate the potential of (R)-Nipecotamide to mitigate these processes in vitro.

Anti-Neuroinflammatory Activity in Microglia

Methodology:

-

Cell Culture: BV-2 murine microglial cells are cultured and seeded in 96-well plates.[10]

-

Treatment: Cells are pre-treated with various concentrations of (R)-Nipecotamide for a specified duration (e.g., 2 hours).

-

Inflammatory Challenge: Neuroinflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[10][11]

-

Endpoint Measurement: After a further incubation period (e.g., 24 hours), the cell supernatant is collected to measure the levels of pro-inflammatory mediators.

-

Nitric Oxide (NO) Production: Measured using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[12]

-

-

Data Analysis: The concentration-dependent reduction of NO and cytokine production is determined, and EC₅₀ values are calculated if applicable.

Antioxidant Activity

Methodology (DPPH Radical Scavenging Assay):

-

Reaction Setup: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is mixed with various concentrations of (R)-Nipecotamide or a standard antioxidant (e.g., ascorbic acid).[13][14]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for approximately 30 minutes.[14]

-

Detection: The scavenging of the DPPH radical by the test compound leads to a color change from violet to yellow, which is quantified by measuring the absorbance at approximately 517 nm.[14]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

Data Presentation: Neuroprotective and Anti-inflammatory Profile

| Assay | (R)-Nipecotamide |

| LPS-induced NO Production in BV-2 cells (IC₅₀) | Data to be determined |

| LPS-induced TNF-α Release in BV-2 cells (IC₅₀) | Data to be determined |

| DPPH Radical Scavenging (IC₅₀) | Data to be determined |

Visualizations

Experimental Workflows

Caption: Workflow for primary target and anti-inflammatory evaluation.

Caption: Workflow for secondary target screening assays.

Hypothetical Signaling Pathway

Caption: Proposed primary mechanism of action of (R)-Nipecotamide.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. content.abcam.com [content.abcam.com]

- 10. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]

- 11. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Antithrombotic Potential of Nipecotamide and Its Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the antithrombotic properties of nipecotamide and its derivatives, targeting researchers, scientists, and drug development professionals. It covers their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Introduction

Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. A key event in thrombosis is platelet aggregation. Nipecotamide, a derivative of nipecotic acid, and its analogues have emerged as a promising class of compounds with significant antithrombotic and antiplatelet activities. These synthetic molecules have been investigated for their ability to inhibit platelet aggregation both in laboratory settings and in living organisms, showing potential for the development of new therapeutic agents.

This guide summarizes the current understanding of the antithrombotic effects of nipecotamide derivatives, focusing on their mechanism of action, structure-activity relationships, and a detailed examination of the experimental methodologies used to characterize these properties.

Mechanism of Action: Targeting Platelet Activation

The primary mechanism by which nipecotamide derivatives exert their antithrombotic effects is through the inhibition of platelet aggregation. Evidence suggests that these compounds may act as antagonists of the Protease-Activated Receptor-1 (PAR-1), a key thrombin receptor on the platelet surface.[1][2] Thrombin is a potent platelet activator, and by blocking its receptor, nipecotamide derivatives can prevent the initiation and amplification of the thrombotic process.

PAR-1 Signaling Pathway in Platelets

Thrombin cleaves the N-terminal domain of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and intracellular signaling. This signaling cascade involves the activation of heterotrimeric G-proteins, including Gq, G12/G13, and Gi.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in granule secretion and platelet aggregation.[3][4]

-

G12/G13 Pathway: The G12/G13 pathway activation leads to the stimulation of Rho/Rho kinase, which is crucial for the change in platelet shape that occurs during activation.[3]

-

Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which further promotes platelet activation.[3]

Nipecotamide derivatives, by acting as PAR-1 antagonists, are thought to interfere with these signaling pathways, thereby inhibiting thrombin-induced platelet aggregation.[5]

Quantitative Data on Antithrombotic Activity

The antithrombotic efficacy of nipecotamide and its derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key data from published studies.

In Vitro Platelet Aggregation Inhibition

| Compound | Agonist | IC50 (µM) | Species | Reference |

| Racemic A-1 | Collagen + Epinephrine | 46.25 | Human | [6] |

| Racemic A-1 + Aspirin | Collagen + Epinephrine | 18.4 | Human | [6] |

| BPAT-117 | Collagen | ~50 (90% inhibition) | Human | [7] |

| BPAT-143 | Collagen | >100 (52% inhibition at 100 µM) | Human | [7] |

In Vivo Antithrombotic Efficacy

| Compound | Animal Model | Endpoint | ED50 (mg/kg) | Reference |

| A-1C | Collagen + Epinephrine-induced thromboembolism in mice | Prevention of death/paralysis | Not specified, but 2-fold reduction with aspirin | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antithrombotic properties of nipecotamide derivatives.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.

Materials:

-

Human whole blood

-

3.8% Sodium Citrate (anticoagulant)

-

Agonists: Adenosine diphosphate (ADP), Collagen, Thrombin

-

Phosphate-buffered saline (PBS)

-

Platelet aggregometer

Procedure:

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

-

PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

PPP Preparation: Further centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Assay:

-

Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.

-

Add the nipecotamide derivative (or vehicle control) to the PRP and incubate for a specified time (e.g., 2 minutes).

-

Add the agonist (e.g., ADP, collagen) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of the compound to the vehicle control. The IC50 value (concentration causing 50% inhibition) can be determined from a dose-response curve.[1][8]

In Vivo Collagen and Epinephrine-Induced Thromboembolism in Mice

This model assesses the ability of a compound to prevent fatal thromboembolism induced by intravenous injection of collagen and epinephrine.[9][10][11]

Materials:

-

Male C57BL/6 mice (or other suitable strain)

-

Collagen (e.g., type I from equine tendon)

-

Epinephrine

-

Vehicle for compound administration (e.g., saline, DMSO)

-

Intravenous injection equipment

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the mice overnight before the study.

-

Compound Administration: Administer the nipecotamide derivative (or vehicle control) intravenously via the tail vein at various doses.

-

Induction of Thromboembolism: After a specified pretreatment time (e.g., 5-15 minutes), inject a mixture of collagen (e.g., 0.5-1 mg/kg) and epinephrine (e.g., 50-100 µg/kg) into the contralateral tail vein.

-

Observation: Observe the mice for a set period (e.g., 15-30 minutes) for signs of paralysis or death.

-

Data Analysis: The protective effect of the compound is expressed as the percentage of surviving mice at each dose. The ED50 value (the dose that protects 50% of the animals) can be calculated.

In Vivo Ferric Chloride-Induced Arterial Thrombosis Model

This model evaluates the effect of a compound on thrombus formation in a chemically injured artery.[12][13][14][15]

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthetic (e.g., ketamine/xylazine)

-

Ferric chloride (FeCl₃) solution (e.g., 5-10%)

-

Surgical instruments

-

Flow probe or intravital microscope

Procedure:

-

Animal Preparation: Anesthetize the mouse and surgically expose the carotid artery.

-

Baseline Measurement: Measure baseline blood flow using a Doppler flow probe or visualize the vessel using an intravital microscope.

-

Compound Administration: Administer the nipecotamide derivative or vehicle intravenously.

-

Thrombus Induction: Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).

-

Monitoring: Monitor blood flow continuously until occlusion occurs (cessation of flow) or for a predetermined observation period (e.g., 60 minutes).

-

Data Analysis: The primary endpoint is the time to vessel occlusion. A significant prolongation of the time to occlusion in the treated group compared to the control group indicates antithrombotic activity.

Experimental and Drug Discovery Workflow

The evaluation of novel antithrombotic agents like nipecotamide derivatives typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo validation.

Conclusion

Nipecotamide and its derivatives represent a valuable class of compounds for the development of novel antithrombotic therapies. Their mechanism of action, likely involving the antagonism of the PAR-1 receptor, provides a targeted approach to inhibiting platelet aggregation. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in this field. Further investigation into the structure-activity relationships and the optimization of pharmacokinetic properties will be crucial for translating the potential of these compounds into clinical applications.

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of agonist-induced rise in platelet Ca2+ by antithrombotic nipecotamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic antiplatelet effects of a nipecotamide A-1C and low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of mural thrombus formation by novel nipecotoylpiperazine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute thrombosis induced by a combination of collagen and epinephrine in mice [bio-protocol.org]

- 10. Acute thrombosis induced by a combination of collagen and epinephrine in mice [bio-protocol.org]

- 11. Mouse antithrombotic assay. Inhibition of platelet thromboembolism by disintegrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cordynamics.com [cordynamics.com]

- 13. researchgate.net [researchgate.net]

- 14. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (R)-Nipecotamide and Its Conjugate Acid: A ChEBI Perspective

This technical guide provides a detailed overview of (R)-nipecotamide and its conjugate acid, focusing on the definitions provided by the Chemical Entities of Biological Interest (ChEBI) database. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound's chemical and physical properties, synthesis, and fundamental relationships.

ChEBI Definitions

(R)-Nipecotamide , identified by ChEBI ID CHEBI:60113, is chemically defined as the (3R)-enantiomer of nipecotamide.[1][2] It is structurally the amide that results from the formal condensation of (R)-nipecotic acid with ammonia. As a primary aliphatic amine, (R)-nipecotamide can act as a Brønsted base.

The conjugate acid of (R)-nipecotamide is referred to as (R)-nipecotamide(1+). The ChEBI definition clarifies that (R)-nipecotamide is the conjugate base of this cation.[1][2] This relationship is established through the protonation of the piperidine nitrogen atom.

Physicochemical Properties

The following table summarizes the key quantitative data for (R)-nipecotamide. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | [1][2][] |

| Molecular Weight | 128.17 g/mol | [1][2][] |

| Predicted Boiling Point | 311.7 ± 31.0 °C | [1] |

| Predicted Density | 1.060 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 16.50 ± 0.20 | [1] |

| Appearance | White to Off-White Solid | [1][4] |

| CAS Number | 168749-30-2 | [1][2] |

Experimental Protocols

While specific protocols for the asymmetric synthesis of (R)-nipecotamide are proprietary or found within detailed patent literature, a general method for the synthesis of its racemic form, nipecotamide, serves as a foundational protocol. The subsequent separation of the (R)- and (S)-enantiomers would be achieved through chiral resolution techniques.

Protocol: Synthesis of Racemic Nipecotamide via Hydrogenation of Nicotinamide

This protocol is based on the catalytic hydrogenation of nicotinamide.

Materials:

-

Nicotinamide (1.00 mol, 122.12 g)

-

2-Propanol (500 mL)

-

10% Palladium on Carbon (Pd/C) catalyst (14.4 g)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 122.12 g of nicotinamide in 500 mL of 2-propanol in a suitable hydrogenation vessel.[5]

-

Carefully add 14.4 g of 10% Pd/C catalyst to the solution.[5]

-

Seal the vessel and introduce hydrogen gas to a pressure of 0.5 MPa.[5]

-

Stir the reaction mixture vigorously at 75 °C for 4 hours.[5] Monitor the reaction for completion (e.g., by TLC or LC-MS).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Remove the Pd/C catalyst by filtration through a pad of celite. Wash the filter cake with an additional 100 mL of 2-propanol to ensure complete recovery of the product.[5]

-

Combine the filtrate and the washings.

-

Concentrate the combined solution under reduced pressure using a rotary evaporator to yield racemic 3-piperidinecarboxamide (nipecotamide) as a white crystalline solid.[5] The reported yield for this procedure is approximately 98.4%.[5]

-

Note: To obtain the specific (R)-enantiomer, a subsequent chiral resolution step is required. This can be achieved through methods such as diastereomeric salt formation with a chiral acid or through enzymatic resolution.[6]

Logical and Chemical Relationships

The fundamental relationship between (R)-nipecotamide and its conjugate acid is a classic acid-base equilibrium. This relationship is critical in biological systems, as the protonation state of the molecule influences its solubility, receptor binding, and membrane permeability.

References

Methodological & Application

Determining appropriate (R)-Nipecotamide(1+) dosage for in vivo animal studies

Application Notes and Protocols for In Vivo Studies with (R)-Nipecotamide(1+)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Nipecotamide(1+) is the protonated form of (R)-Nipecotamide, a derivative of nipecotic acid. Compounds in this class are recognized for their activity as GABA uptake inhibitors. By blocking the GABA transporters (GATs), these molecules increase the extracellular concentration of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the central nervous system. This enhancement of GABAergic neurotransmission suggests potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.

These application notes provide a comprehensive guide for determining the appropriate dosage of (R)-Nipecotamide(1+) for in vivo animal studies. Due to the limited availability of direct preclinical data on (R)-Nipecotamide(1+), this document outlines a systematic approach to establishing a safe and effective dose range. This is achieved by referencing dosages of structurally and functionally related compounds and by providing a detailed protocol for a dose-finding study.

Data Presentation: Dosages of Related GABA Uptake Inhibitors

The following table summarizes reported in vivo dosages for nipecotic acid derivatives and other GABA uptake inhibitors in rodent models. This information serves as a valuable reference for designing initial dose-ranging studies for (R)-Nipecotamide(1+). It is crucial to note that optimal dosages are compound, species, and disease model-specific; therefore, a formal dose-finding study for (R)-Nipecotamide(1+) is imperative.

| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |